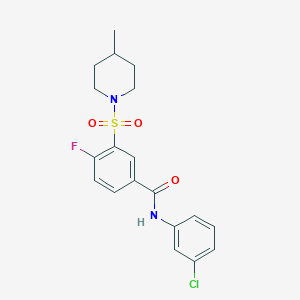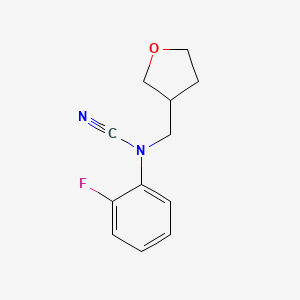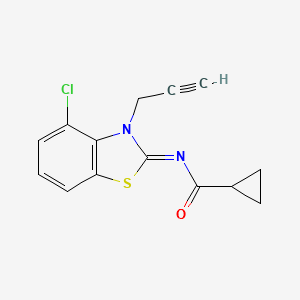
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as CDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDC belongs to the class of thiazole derivatives and has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antitumor and Anticancer Properties
Researchers have synthesized and evaluated benzothiazole derivatives for their potent antitumor properties. For instance, derivatives have been designed to exhibit selective cytotoxicity against tumorigenic cell lines, showcasing excellent in vivo inhibitory effects on tumor growth. These compounds represent a promising avenue for cancer therapy, with specific derivatives demonstrating high efficacy against melanoma cell lines, exhibiting proapoptotic activity, and showing potential as anticancer agents (Yoshida et al., 2005) (Yılmaz et al., 2015).
Antibacterial and Antimicrobial Activity
Certain benzothiazole derivatives have been synthesized and characterized for their antibacterial and antimicrobial activities. These compounds have demonstrated significant action against various microorganisms, suggesting their potential use in addressing bacterial infections and as leads for developing new antimicrobial agents. The structural characteristics and physicochemical parameters of these derivatives have been correlated with their biological efficacy, highlighting the importance of specific functional groups in enhancing activity (Obasi et al., 2017).
Antipsychotic and Psychotropic Activity
The synthesis and evaluation of heterocyclic carboxamides, including benzothiazole derivatives, have indicated potential antipsychotic and psychotropic activities. These compounds have been tested for their ability to bind to key neurotransmitter receptors and exhibit promising in vivo activities, suggesting their utility in developing new treatments for psychiatric disorders. The balance between efficacy and side effects, particularly the reduced propensity for extrapyramidal side effects, marks these derivatives as valuable candidates for further pharmacological studies (Norman et al., 1996).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies have highlighted the potential of such compounds to provide extra stability and higher inhibition efficiencies, offering a promising approach to protecting metal surfaces against corrosion. The mechanism of adsorption and the correlation between experimental results and quantum chemical parameters have been a focus, providing insights into designing more effective corrosion inhibitors (Hu et al., 2016).
Cysteine Detection
Innovative fluorescent probes based on benzothiazole structures have been developed for the selective and sensitive detection of cysteine over other amino acids. Such probes have been applied successfully in living cells and test paper systems, demonstrating their utility in biochemical and medical research for monitoring cysteine levels, which is crucial for understanding various physiological and pathological processes (Yu et al., 2018).
Propiedades
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQWIRLFNQAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

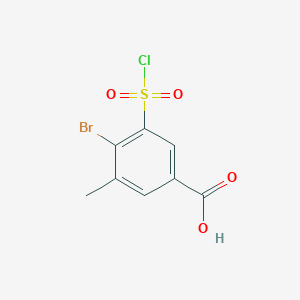
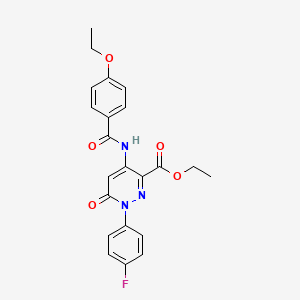
![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)
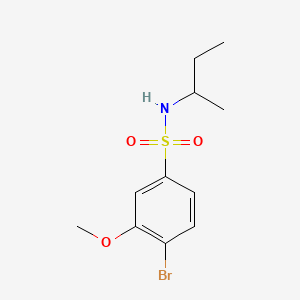

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
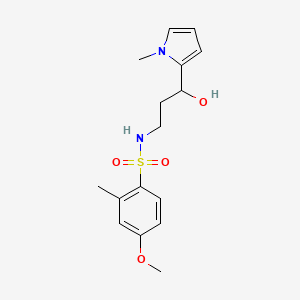

![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)
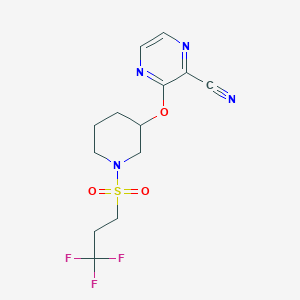

![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)
